cis-10-Nonadecenoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-10-Nonadecenoic acid can be synthesized through various organic synthesis methods. One common approach involves the partial hydrogenation of nonadecanoic acid, which introduces a double bond at the 10th carbon position . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled hydrogen pressure .
Industrial Production Methods: In industrial settings, this compound can be produced through the microbial fermentation of specific strains of bacteria or yeast that are capable of synthesizing long-chain fatty acids . The fermentation process is optimized to yield high concentrations of the desired fatty acid, which is then extracted and purified using standard techniques such as solvent extraction and chromatography .
Chemical Reactions Analysis
Types of Reactions: cis-10-Nonadecenoic acid undergoes various chemical reactions, including:
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Esters, amides.
Scientific Research Applications
cis-10-Nonadecenoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which cis-10-Nonadecenoic acid exerts its effects involves its interaction with cellular membranes and signaling pathways . It has been shown to inhibit the activity of the tumor suppressor protein p53, which plays a crucial role in regulating cell growth and apoptosis . Additionally, it can modulate the production of inflammatory cytokines such as tumor necrosis factor (TNF) in macrophages .
Comparison with Similar Compounds
cis-10-Nonadecenoic acid can be compared with other monounsaturated fatty acids such as:
cis-10-Heptadecenoic acid (C17H32O2): Similar in structure but with a shorter carbon chain.
cis-8,11,14-Eicosatrienoic acid (C20H34O2): Contains multiple double bonds and has different biological activities.
cis-11-Vaccenic acid (C18H34O2): Similar in structure but with the double bond at the 11th carbon.
The uniqueness of this compound lies in its specific double bond position and its associated biological activities, particularly its antitumor properties .
Properties
CAS No. |
67228-95-9 |
---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
nonadec-10-enoic acid |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3,(H,20,21) |
InChI Key |
BBOWBNGUEWHNQZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCC(=O)O |
SMILES |
CCCCCCCCC=CCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCC(=O)O |
73033-09-7 | |
physical_description |
Solid |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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